1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including oxadiazole, triazole, and hydrazide, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the nitration, oxidation, and coupling reactions of precursor molecules . The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function . The specific pathways involved depend on the compound’s structure and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide include other oxadiazole and triazole derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity . Examples include:
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol
These compounds highlight the diversity and potential of oxadiazole and triazole chemistry in various scientific applications.
Properties
Molecular Formula |
C20H19N9O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H19N9O2/c1-28(2)15-10-8-13(9-11-15)12-22-24-20(30)16-17(14-6-4-3-5-7-14)29(27-23-16)19-18(21)25-31-26-19/h3-12H,1-2H3,(H2,21,25)(H,24,30)/b22-12+ |
InChI Key |
ZYZNOYOKVZQJSV-WSDLNYQXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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